N,N-diethyl-2-[2-[[4-(2-methylpropoxy)phenyl]methyl]-5-nitrobenzimidazol-1-yl]ethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid
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Overview
Description
iso-Butonitazene (citrate): is a synthetic opioid belonging to the benzimidazole class. It is structurally similar to other opioids and is primarily used as an analytical reference standard in research and forensic applications . This compound is known for its potent analgesic effects and has been studied for its potential use in pain management.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of iso-Butonitazene (citrate) involves several steps, starting with the preparation of the benzimidazole core. The key steps include:
Formation of the benzimidazole core: This is typically achieved by condensing o-phenylenediamine with a suitable carboxylic acid derivative.
Introduction of the nitro group: Nitration of the benzimidazole core is performed using a nitrating agent such as nitric acid.
Alkylation: The nitrobenzimidazole is then alkylated with an appropriate alkyl halide to introduce the isobutoxybenzyl group.
Reduction: The nitro group is reduced to an amine using a reducing agent like hydrogen gas in the presence of a catalyst.
Formation of the citrate salt: The final step involves reacting the free base with citric acid to form the citrate salt.
Industrial Production Methods: Industrial production of iso-Butonitazene (citrate) follows similar synthetic routes but is scaled up to accommodate larger quantities. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Advanced purification techniques like recrystallization and chromatography are employed to obtain the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: iso-Butonitazene (citrate) can undergo oxidation reactions, typically involving the nitro group. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole core.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Hydrogen gas, sodium borohydride, catalytic hydrogenation.
Substitution: Nucleophiles such as alkyl halides, under basic or acidic conditions.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzimidazole derivatives.
Scientific Research Applications
iso-Butonitazene (citrate) is primarily used in scientific research for the following applications:
Analytical Reference Standard: Used in forensic chemistry and toxicology to identify and quantify opioid compounds in biological samples.
Pharmacological Studies: Investigated for its analgesic properties and potential use in pain management.
Structure-Activity Relationship (SAR) Studies: Used to study the relationship between chemical structure and biological activity of opioid compounds.
Mechanism of Action
iso-Butonitazene (citrate) exerts its effects by binding to the mu-opioid receptor (MOR) in the central nervous system. This binding activates the receptor, leading to the inhibition of neurotransmitter release and subsequent analgesic effects. The compound’s potency is influenced by the length of the alkoxy chain, with longer chains generally resulting in higher potency .
Comparison with Similar Compounds
Comparison: iso-Butonitazene (citrate) is structurally similar to other nitazene analogs but differs in the length of the alkoxy chain. This structural variation influences its potency and pharmacological profile. For example, etonitazene, with an ethoxy chain, is more potent than iso-Butonitazene (citrate), while metonitazene and isotonitazene have similar potencies .
Properties
Molecular Formula |
C30H40N4O10 |
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Molecular Weight |
616.7 g/mol |
IUPAC Name |
N,N-diethyl-2-[2-[[4-(2-methylpropoxy)phenyl]methyl]-5-nitrobenzimidazol-1-yl]ethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid |
InChI |
InChI=1S/C24H32N4O3.C6H8O7/c1-5-26(6-2)13-14-27-23-12-9-20(28(29)30)16-22(23)25-24(27)15-19-7-10-21(11-8-19)31-17-18(3)4;7-3(8)1-6(13,5(11)12)2-4(9)10/h7-12,16,18H,5-6,13-15,17H2,1-4H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) |
InChI Key |
DYOJYBAJCASQOS-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCN1C2=C(C=C(C=C2)[N+](=O)[O-])N=C1CC3=CC=C(C=C3)OCC(C)C.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Origin of Product |
United States |
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